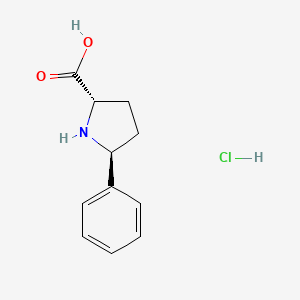

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid HCl, also known as (S,S)-PHPA, is a chiral amino acid with a pyrrolidine ring structure. It has gained attention in the scientific community due to its potential applications as a building block for the synthesis of various compounds and as a potential therapeutic agent for the treatment of neurological disorders. In

Scientific Research Applications

Spectroscopic Analysis and Theoretical Approaches

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid HCl has been the focus of various spectroscopic analyses. For instance, a related compound, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, has been synthesized and characterized using X-ray diffraction, FT-IR, NMR, UV-Visible spectroscopy, and computational methods. The study involved evaluating structural and thermodynamic parameters, electrostatic potential, and other molecular properties (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).

Chemical Synthesis and Compound Libraries

Chemical synthesis of related compounds, such as 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, involves a parallel solution-phase approach. This method enables the generation of compound libraries for potential applications in drug development and other areas of organic chemistry (Črček et al., 2012).

Biotransformation and Organic Synthesis Applications

Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides have been reported. This process involves microbial whole cell catalysts, demonstrating the compound's potential in asymmetric synthesis and the production of enantiomerically pure compounds useful in pharmaceutical synthesis (Chen, Gao, Wang, Zhao, & Wang, 2012).

Crystal Structure Analysis

The crystal structure of similar compounds, such as 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, has been studied, revealing insights into hydrogen bonding and molecular packing. This knowledge can be crucial in understanding the physicochemical properties and reactivity of related compounds (Prayzner, Ojadi, Golen, & Williard, 1996).

Antiviral Research

Research into N-phenylpyrrolidine-based inhibitors has highlighted compounds with improved potency against various genotypes of hepatitis C virus (HCV). This illustrates the potential of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid derivatives in antiviral drug development (DeGoey et al., 2014).

Antimicrobial Activity

The microwave-assisted synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, has shown promising antimicrobial activity. This highlights the compound's relevance in developing new antimicrobial agents (Sreekanth & Jha, 2020).

Photophysical Properties

Studies on ligands based on bipyridyl frameworks substituted with carboxylic or phosphonic acids have explored their coordination and photophysical properties with lanthanide cations. This research suggests potential applications in materials science and coordination chemistry (Comby et al., 2004).

Mechanism of Action

Target of Action

The primary target of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride, also known as nirmatrelvir, is the SARS-CoV-2 protease . This protease is a critical enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic .

Mode of Action

Nirmatrelvir exerts its antiviral efficacy by inhibiting the SARS-CoV-2 protease . This protease cleaves several sites in the viral polyprotein, a process that is essential for the replication of the virus . By inhibiting this protease, nirmatrelvir prevents the virus from replicating, thereby halting the progression of the infection .

Biochemical Pathways

The biochemical pathway affected by nirmatrelvir is the viral replication pathway of SARS-CoV-2 . The SARS-CoV-2 protease, the target of nirmatrelvir, plays a crucial role in this pathway by cleaving the viral polyprotein at several sites . Inhibition of this protease by nirmatrelvir disrupts the viral replication pathway, preventing the virus from multiplying .

Pharmacokinetics

It is mentioned that the compound hashigh gastrointestinal absorption and is not a substrate for P-glycoprotein . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the action of nirmatrelvir is the inhibition of SARS-CoV-2 replication . By inhibiting the SARS-CoV-2 protease, nirmatrelvir prevents the virus from replicating, thereby reducing the viral load in the body . This can help to alleviate the symptoms of COVID-19 and reduce the severity of the disease .

properties

IUPAC Name |

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIDXEOJSLEQHK-IYPAPVHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@@H]1C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1969288-36-5 |

Source

|

| Record name | (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2412469.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2412470.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2412471.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)

![1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2412477.png)

![2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2412484.png)

![2-[(3S,3As,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-yl]acetic acid](/img/structure/B2412488.png)

![3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2412489.png)